molecular formula C7H13NO B3097687 3-(Propan-2-yl)pyrrolidin-2-one CAS No. 1314969-31-7

3-(Propan-2-yl)pyrrolidin-2-one

Cat. No.: B3097687
CAS No.: 1314969-31-7
M. Wt: 127.18 g/mol
InChI Key: NGIZWTLYXYMEFV-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)pyrrolidin-2-one: is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a pyrrolidinone ring substituted with a propan-2-yl group at the third position. Pyrrolidinones are known for their diverse biological activities and are commonly found in natural products and synthetic compounds with potent biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propan-2-yl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives . The formation of pyrrolidin-2-ones often involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific oxidants and additives to achieve the desired selectivity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(Propan-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the lactam ring and the propan-2-yl group, which provide reactive sites for chemical transformations .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: 3-(Propan-2-yl)pyrrolidin-2-one is used as a versatile synthon in organic synthesis due to its rich reactivity. It serves as a building block for the synthesis of more complex molecules .

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential therapeutic properties.

Industry: In the industrial sector, this compound is utilized in the production of fine chemicals, dyes, and pigments. Its chemical properties make it suitable for various applications in material science and chemical manufacturing .

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 3-(Propan-2-yl)pyrrolidin-2-one is unique due to the presence of the propan-2-yl group, which influences its reactivity and biological activity. This substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

3-propan-2-ylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5(2)6-3-4-8-7(6)9/h5-6H,3-4H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGIZWTLYXYMEFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801294224
Record name 2-Pyrrolidinone, 3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314969-31-7
Record name 2-Pyrrolidinone, 3-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314969-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinone, 3-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801294224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(propan-2-yl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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